molecular formula C5H3BrF2S B2453499 3-Bromo-4-(difluoromethyl)thiophene CAS No. 1784977-09-8

3-Bromo-4-(difluoromethyl)thiophene

Cat. No.: B2453499
CAS No.: 1784977-09-8
M. Wt: 213.04
InChI Key: ZWGZYQLSKPADEN-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethyl)thiophene is an organosulfur compound with the molecular formula C5H3BrF2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the third position and a difluoromethyl group at the fourth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(difluoromethyl)thiophene typically involves halogenation and functional group transformations. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts. The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(difluoromethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Formation of sulfoxides and sulfones.

    Reduction Products: Formation of thiol derivatives and other reduced forms of the compound.

Scientific Research Applications

3-Bromo-4-(difluoromethyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(difluoromethyl)thiophene involves its interaction with molecular targets through its functional groups. The bromine atom and difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The thiophene ring provides aromatic stability, allowing the compound to engage in π-π interactions and other non-covalent interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(difluoromethyl)thiophene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and materials.

Properties

IUPAC Name

3-bromo-4-(difluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2S/c6-4-2-9-1-3(4)5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGZYQLSKPADEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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